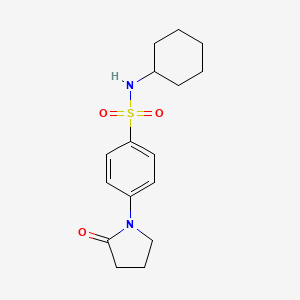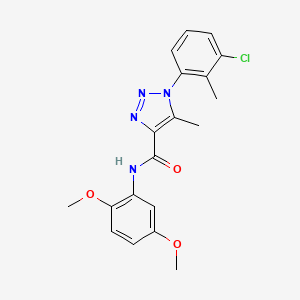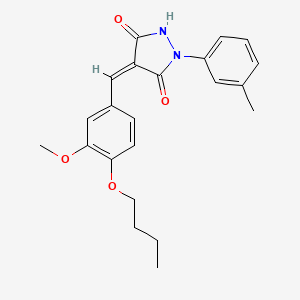![molecular formula C23H22BrFN2O3S B4540702 N-(4-bromo-2-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4540702.png)
N-(4-bromo-2-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-bromo-2-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide involves complex reactions, highlighting sulfonamide derivatives' formation and characterizations through various physical and spectral analyses (Chohan & Shad, 2011). Such processes typically include reactions with transition metals, deducing bonding and structure through magnetic susceptibility, conductivity measurements, and X-ray diffraction methods.
Molecular Structure Analysis
Molecular structure determination often employs techniques like NMR, FT-IR spectroscopies, and X-ray diffraction, providing insights into the compound's geometry and bonding nature (Kulai et al., 2016). For compounds of this nature, crystallographic analysis reveals the arrangement and electronic structure, aiding in understanding the molecular interactions and stability.
Chemical Reactions and Properties
Chemical reactivity of sulfonamide-derived compounds, including those related to this compound, involves interactions with metal complexes and potential biological activities. These reactions are significant in developing new materials with specific chemical and biological properties (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide critical information for the compound's application in different domains. Advanced techniques like DFT (Density Functional Theory) aid in predicting and analyzing these properties, offering insights into the compound's behavior under various conditions (Durgun et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties involves studying the compound's reactivity, stability, and interaction with other molecules. Investigations into sulfonamide derivatives' chemical behavior reveal insights into their potential as ligands in coordination chemistry, impacting their application in material science and medicinal chemistry (Chohan & Shad, 2011).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrFN2O3S/c24-19-9-12-22(21(25)16-19)27-23(28)13-8-18-6-10-20(11-7-18)31(29,30)26-15-14-17-4-2-1-3-5-17/h1-7,9-12,16,26H,8,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDCBVBAHXZALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540641.png)
![3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4540650.png)
![N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B4540654.png)
![2-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4540658.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4540678.png)
![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4540683.png)

![tert-butyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4540711.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4540712.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4540714.png)
![3,3-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butanamide](/img/structure/B4540720.png)